molecular formula C20H17LiN4O5S B13810504 Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monolithium salt CAS No. 51988-24-0

Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monolithium salt

Cat. No.: B13810504
CAS No.: 51988-24-0
M. Wt: 432.4 g/mol
InChI Key: GRIZQMWEBPFUCN-UHFFFAOYSA-M
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Description

Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monolithium salt is an organosulfur compound with the molecular formula C20H17N4O5S.Li. This compound is characterized by its azo groups and sulfonic acid moiety, making it a versatile chemical in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monolithium salt typically involves the diazotization of 4-hydroxy-3-methylphenylamine followed by coupling with 3-methoxyphenylamine. The resulting azo compound is then sulfonated using sulfuric acid to introduce the sulfonic acid group. Finally, the compound is neutralized with lithium hydroxide to form the monolithium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monolithium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monolithium salt has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monolithium salt involves its interaction with molecular targets such as enzymes and receptors. The azo groups can undergo redox reactions, influencing cellular pathways and biochemical processes. The sulfonic acid moiety enhances the compound’s solubility and reactivity, facilitating its interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monolithium salt is unique due to its specific combination of azo groups and sulfonic acid moiety, which imparts distinct chemical and physical properties. Its lithium salt form enhances its solubility and stability, making it suitable for various applications .

Properties

CAS No.

51988-24-0

Molecular Formula

C20H17LiN4O5S

Molecular Weight

432.4 g/mol

IUPAC Name

lithium;3-[[4-[(4-hydroxy-3-methylphenyl)diazenyl]-3-methoxyphenyl]diazenyl]benzenesulfonate

InChI

InChI=1S/C20H18N4O5S.Li/c1-13-10-15(7-9-19(13)25)23-24-18-8-6-16(12-20(18)29-2)22-21-14-4-3-5-17(11-14)30(26,27)28;/h3-12,25H,1-2H3,(H,26,27,28);/q;+1/p-1

InChI Key

GRIZQMWEBPFUCN-UHFFFAOYSA-M

Canonical SMILES

[Li+].CC1=C(C=CC(=C1)N=NC2=C(C=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-])OC)O

Origin of Product

United States

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